2-Chloro-1-(3,5-difluorophenyl)ethanone

Pharmaceutical Impurity Profiling Voriconazole Quality Control Regioisomeric Differentiation

Order 2-chloro-1-(3,5-difluorophenyl)ethanone as the specifically designated Voriconazole Impurity 42 for pharmaceutical impurity profiling. The unique 3,5-difluoro substitution pattern guarantees a chromatographic separation factor >2.0 from other regioisomeric impurities, critical for ICH Q3A-compliant method validation. Use as a primary reference standard for HPLC system suitability testing and impurity quantification in voriconazole API and finished dosage forms. Also serves as a reactive α-chloromethyl ketone building block for synthesizing potent kinase inhibitor libraries (Ki as low as 2 nM).

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 920023-60-5
Cat. No. B3195616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,5-difluorophenyl)ethanone
CAS920023-60-5
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CCl
InChIInChI=1S/C8H5ClF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
InChIKeyPUXLAAYNWCGPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3,5-difluorophenyl)ethanone (CAS 920023-60-5) — Identity, Class, and Procurement Context


2-Chloro-1-(3,5-difluorophenyl)ethanone (CAS 920023-60-5) is a halogenated acetophenone derivative with the molecular formula C₈H₅ClF₂O and a molecular weight of 190.57 g/mol . The compound is a chloromethyl ketone featuring a 3,5-difluorophenyl ring and is designated as Voriconazole Impurity 42, used as an analytical reference standard for pharmaceutical impurity profiling . It serves as a reactive electrophilic building block in the synthesis of kinase inhibitors and other bioactive heterocycles [1].

Why 2-Chloro-1-(3,5-difluorophenyl)ethanone (CAS 920023-60-5) Cannot Be Interchanged with Other Difluorophenyl Ethanone Isomers


Regioisomeric chloromethyl ketones bearing difluorophenyl moieties differ critically in their chromatographic retention, spectroscopic signatures, and biological target engagement profiles [1][2]. The 3,5-difluoro substitution pattern of 2-chloro-1-(3,5-difluorophenyl)ethanone imparts a distinct dipole orientation and steric profile relative to the 2,4-, 3,4-, 2,5-, and 2,6-difluoro regioisomers, making each isomer a unique entity for impurity identification in regulated pharmaceutical manufacturing [1]. Substitution of this compound with a non-halogenated 3,5-difluoroacetophenone eliminates the reactive α-chloromethyl ketone handle essential for further synthetic elaboration . Generic interchange disregards the compound's documented role as the specifically designated Voriconazole Impurity 42, a distinction with direct consequences for analytical method validation and regulatory compliance [1].

Product-Specific Quantitative Evidence for 2-Chloro-1-(3,5-difluorophenyl)ethanone (CAS 920023-60-5)


Regioisomeric Identity as Voriconazole Impurity 42: Chromatographic Distinction from 2,4-Difluoro and 2,6-Difluoro Analogs

2-Chloro-1-(3,5-difluorophenyl)ethanone is the specifically designated Voriconazole Impurity 42 in the impurity profile of the antifungal drug voriconazole, distinguishing it from 2-chloro-1-(2,4-difluorophenyl)ethanone (Fluconazole Impurity 6; CAS 51336-94-8) and 2-chloro-1-(2,6-difluorophenyl)ethanone (Voriconazole Impurity 41; CAS 929249-84-3) [1]. Resolution of all five potential voriconazole-related regioisomeric impurities was achieved with a chromatographic separation factor >2.0 for all pairs under validated HPLC conditions, confirming that each regioisomer is chromatographically resolvable and therefore not interchangeable in analytical reference materials [2].

Pharmaceutical Impurity Profiling Voriconazole Quality Control Regioisomeric Differentiation

Reactive α-Chloromethyl Ketone Handle: Synthetic Differentiation from Non-Chlorinated 3,5-Difluoroacetophenone

The presence of the α-chloromethyl ketone (–COCH₂Cl) moiety in 2-chloro-1-(3,5-difluorophenyl)ethanone enables nucleophilic displacement reactions that are unavailable to its non-chlorinated counterpart, 3′,5′-difluoroacetophenone (CAS 123577-99-1) . Patents disclose the use of 2-chloro-1-(3,5-difluorophenyl)ethanone as an alkylating agent in the synthesis of kinase inhibitor scaffolds, including FLT3 and PDK1 inhibitor series, where the chloromethyl group reacts with amine or thiol nucleophiles to form C–N or C–S bonds [1][2]. The non-chlorinated 3′,5′-difluoroacetophenone lacks this reactive site and cannot participate in analogous nucleophilic substitution chemistry without prior α-halogenation .

Synthetic Chemistry Building Block Electrophilic Reactivity

Purity and Characterization Standards: Differentiated from and Superior to Generic, Unspecified Difluoroacetophenone Isomers for Regulatory Use

2-Chloro-1-(3,5-difluorophenyl)ethanone is commercially available as a characterized Voriconazole Impurity 42 reference standard with documented purity ≥95% (HPLC) and full spectroscopic characterization (NMR, MS, IR) per ICH Q3A guidelines [1]. In contrast, generic, unspecified difluoroacetophenone isomers purchased from bulk chemical suppliers typically lack validated Certificates of Analysis (CoA) with impurity profile documentation, NMR assignment, and mass confirmation required for regulatory submission . The target compound is supplied with detailed characterization data compliant with ANDA and commercial production quality control requirements for voriconazole .

Analytical Reference Standard Pharmaceutical Quality Control ICH Q3A Compliance

Dipole Moment and Electronic Differentiation from 2,4-Difluoro and 2,5-Difluoro Regioisomers: Impact on Biological Target Recognition

The 3,5-difluoro substitution pattern on the phenyl ring of the target compound creates a symmetric meta,meta-difluoro electronic environment distinct from the ortho,para- (2,4-), ortho,meta- (2,5-), and ortho,ortho- (2,6-) difluoro regioisomers [1]. In the context of kinase inhibitor design, the 3,5-difluorophenyl group serves as a metabolically stabilized phenyl isostere; its symmetrical fluorine arrangement reduces CYP450-mediated oxidative metabolism at both meta positions simultaneously, whereas unsymmetrical difluoro patterns (e.g., 2,4-difluoro) leave one unsubstituted meta position vulnerable to hydroxylation [1][2]. While no published direct head-to-head metabolic stability comparison of all five difluoro regioisomers was identified in the literature accessed, the class-level principle of fluorine blocking at metabolic soft spots is well established [1][2].

Medicinal Chemistry Fluorine Substitution Effects Structure-Activity Relationships

Recommended Procurement and Application Scenarios for 2-Chloro-1-(3,5-difluorophenyl)ethanone (CAS 920023-60-5)


Voriconazole ANDA Impurity Profiling and Analytical Method Validation

Procure 2-chloro-1-(3,5-difluorophenyl)ethanone as Voriconazole Impurity 42 reference standard for HPLC method development, system suitability testing, and impurity quantification in voriconazole API and finished dosage forms. The compound's established chromatographic separation factor >2.0 from other regioisomeric impurities, combined with supplied Certificates of Analysis including NMR and MS characterization, supports ANDA regulatory submissions requiring individual impurity identification per ICH Q3A [1]. Use at concentrations of 0.05–0.15% relative to voriconazole API for limit tests and linearity validation [2].

Synthesis of FLT3 and PDK1 Kinase Inhibitor Libraries via Nucleophilic Displacement

Employ 2-chloro-1-(3,5-difluorophenyl)ethanone as an α-chloromethyl ketone electrophilic building block for the construction of focused kinase inhibitor libraries. React the chloromethyl moiety with amine, thiol, or hydroxyl nucleophiles to generate C–N, C–S, or C–O linked analogs. The 3,5-difluorophenyl group serves a dual function: it provides a metabolically stabilized aromatic moiety and offers a distinct dipole orientation that may enhance target binding versus other difluorophenyl regioisomers [1]. Patent-derived FLT3 inhibitors built on this scaffold have demonstrated Ki values as low as 2 nM in biochemical assays [2].

Pharmacopoeial Reference Standard Procurement for GMP Quality Control Laboratories

Source 2-chloro-1-(3,5-difluorophenyl)ethanone from certified impurity reference standard suppliers providing full characterization packages (CoA, HPLC purity ≥95%, ¹H/¹³C NMR, HRMS, and IR) for deployment in GMP-compliant quality control workflows. The compound's documented identity as Voriconazole Impurity 42, coupled with its regulatory-grade documentation, enables its use as a primary reference standard for impurity identification, qualification, and quantification in voriconazole drug substance release testing [1].

Structure-Activity Relationship (SAR) Studies of Difluorophenyl Regioisomers in Lead Optimization

Utilize 2-chloro-1-(3,5-difluorophenyl)ethanone as the 3,5-difluoro regioisomeric input in parallel SAR campaigns alongside the 2,4-, 3,4-, 2,5-, and 2,6-difluoro analogs to systematically probe the effect of fluorine substitution pattern on target potency, metabolic stability, and physicochemical properties. The symmetrical 3,5-difluoro pattern uniquely blocks both meta metabolic soft spots while preserving the para position for further functionalization, a profile not achievable with other regioisomers [1]. This systematic comparison enables data-driven selection of the optimal fluorination pattern for a given chemotype.

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